2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(2,3-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-7-6-10-18(15(14)2)27-22(29)21-20(16-8-4-5-9-17(16)25-21)26-23(27)31-13-19(28)24-11-12-30-3/h4-10,25H,11-13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMROVZZEKXDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the dimethylphenyl group and the thioacetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It may have therapeutic potential due to its unique structure and biological activity.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities and is used in the synthesis of other organic compounds.
Indole: A simpler compound that forms the core structure of many biologically active molecules.
Uniqueness
What sets 2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrimidoindole core structure, which is known for its diverse biological activities. The inclusion of a thioacetamide moiety and a methoxyethyl group enhances its potential for interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-[[3-(2,3-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 420.52 g/mol |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the pyrimidine nucleus has been linked to antimicrobial properties. For instance, derivatives of pyrimidine have shown significant activity against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Compounds derived from indole and pyrimidine structures are often investigated for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways.
- DNA Interaction : The structure suggests potential binding to DNA or RNA, affecting replication or transcription processes.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
-
Antibacterial Activity :
- A study demonstrated that pyrimidine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong efficacy .
- Another research highlighted that modifications in the pyrimidine structure could enhance activity against resistant bacterial strains.
- Anticancer Studies :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar biologically active molecules:
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols:
Core formation : Condensation of indole derivatives with pyrimidinones to construct the pyrimido[5,4-b]indole core.
Thioacetamide introduction : Sulfur nucleophile substitution at the pyrimidine C2 position using mercaptoacetic acid derivatives.
N-substitution : Coupling the thioacetamide intermediate with 2-methoxyethylamine via carbodiimide-mediated amidation.
Q. Key optimization parameters :
- Temperature control (e.g., reflux vs. room temperature) to minimize side reactions.
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acid-sensitive steps).
- Catalysts (e.g., EDCI/HOBt for amide bond formation).
Q. Example reaction table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | Indole + pyrimidinone, K₂CO₃, DMF, 80°C, 12h | 65–70 | 90% |
| Thioacetamide | Mercaptoacetic acid, NaH, THF, 0°C → RT | 75 | 85% |
| Amidation | EDCI, HOBt, DCM, 24h | 60 | 95% |
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 2,3-dimethylphenyl protons at δ 2.2–2.5 ppm; methoxyethyl group at δ 3.3–3.5 ppm).
- Example: A related pyrimidoindole acetamide showed indole NH at δ 12.5 ppm and acetamide NH at δ 10.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 490.2).
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times.
- Compound stability : Degradation under storage or assay conditions (e.g., pH-sensitive thioether bonds).
- Impurity interference : Byproducts from incomplete synthesis (e.g., unreacted indole derivatives).
Q. Mitigation strategies :
- Validate assays with positive controls (e.g., kinase inhibitors for enzyme studies).
- Conduct stability studies (TGA/DSC for thermal stability; LC-MS for hydrolytic degradation).
- Reproduce results using independently synthesized batches.
Q. What experimental strategies are recommended for elucidating the mechanism of action?
- Molecular docking : Screen against kinase databases (e.g., PDB) to identify binding motifs (e.g., ATP-binding pockets).
- Enzyme inhibition assays : Test IC₅₀ values against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays.
- Gene expression profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis, cell cycle).
Q. Example workflow :
In silico screening : Prioritize targets with high docking scores.
In vitro validation : Dose-response curves for top candidates.
In vivo models : Xenograft studies to confirm efficacy and toxicity.
Q. How can structure-activity relationship (SAR) studies be systematically designed?
- Variable substituents : Modify the 2,3-dimethylphenyl (e.g., chloro, nitro) or methoxyethyl (e.g., ethoxy, propyl) groups.
- Key parameters :
- Lipophilicity : LogP changes via substituent polarity (e.g., -OCH₃ vs. -CF₃).
- Steric effects : Bulky groups to probe binding pocket size.
Q. SAR table for analogs :
| Substituent (R) | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 2,3-dimethylphenyl | 0.45 | 0.12 |
| 4-chlorophenyl | 0.78 | 0.08 |
| 2-methoxyethyl | 0.45 | 0.12 |
| 2-ethoxyethyl | 0.62 | 0.15 |
Q. What methodologies assess stability under physiological conditions?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation.
Q. Key findings for related compounds :
- Thioether bonds degrade in acidic conditions (t₁/₂ = 2h at pH 2).
- Methoxyethyl group enhances metabolic stability (80% remaining after 1h in microsomes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
